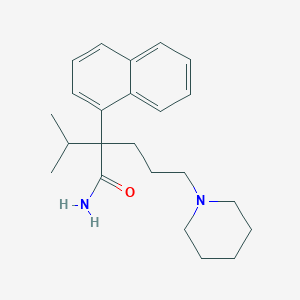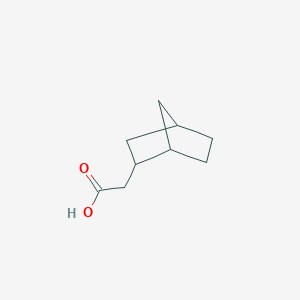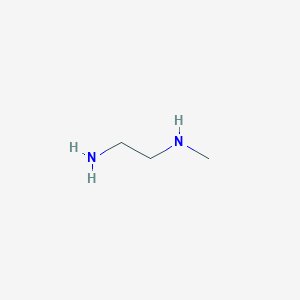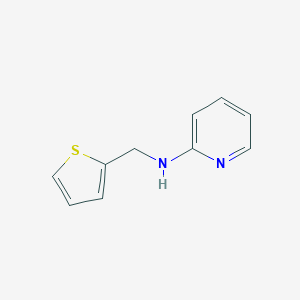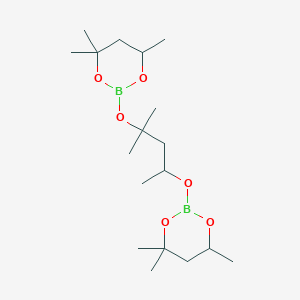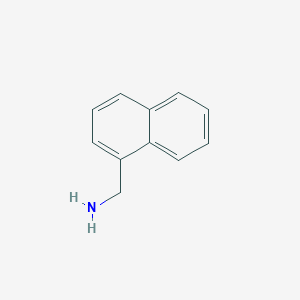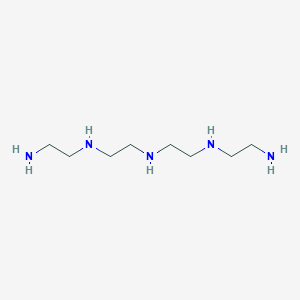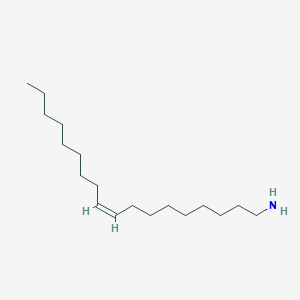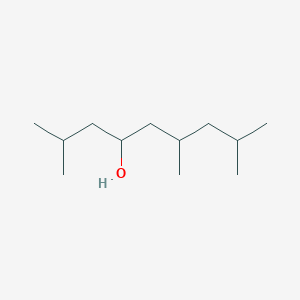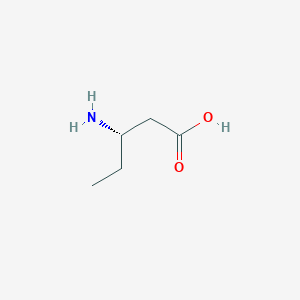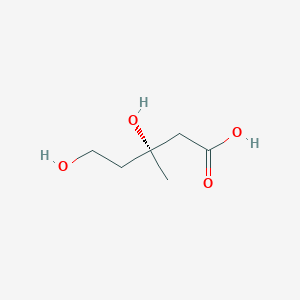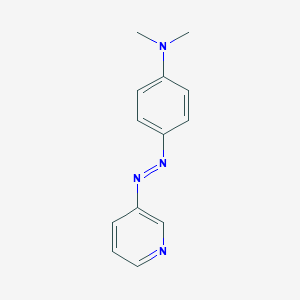
Pyridine-3-azo-p-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3-azo-p-dimethylaniline, commonly known as PADA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PADA is a dye that is widely used in various fields, including biochemistry, pharmacology, and analytical chemistry. Its chemical structure consists of a pyridine ring attached to an azo group, which is further linked to a dimethylaniline group.
Mécanisme D'action
The mechanism of action of PADA involves the formation of a stable complex with the target molecule through the azo group. The complex formation results in a change in the absorption or fluorescence properties of PADA, which can be detected and quantified using spectroscopic techniques. The sensitivity and specificity of PADA are attributed to the selective binding of the azo group to specific functional groups present in the target molecule.
Effets Biochimiques Et Physiologiques
PADA has been shown to have a minimal effect on the biochemical and physiological properties of the target molecule. It does not interact with the target molecule in a way that alters its activity or function. However, the use of PADA may have an indirect effect on the target molecule by altering the experimental conditions, such as pH, temperature, and buffer composition.
Avantages Et Limitations Des Expériences En Laboratoire
The use of PADA in lab experiments offers several advantages, including high sensitivity and specificity, ease of use, and low cost. PADA is also stable and can be stored for an extended period without degradation. However, there are some limitations associated with the use of PADA, including the potential for interference from other compounds and the requirement for specific experimental conditions, such as pH and temperature.
Orientations Futures
There are several future directions for the use of PADA in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases and disorders. PADA can also be used in the development of new drugs and therapies by identifying and characterizing specific target molecules. Additionally, PADA can be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Méthodes De Synthèse
PADA can be synthesized through various methods, including diazotization, coupling, and reduction reactions. The most common method involves the diazotization of 3-aminopyridine, followed by coupling with p-dimethylaniline to form PADA. The reaction is carried out in the presence of a suitable coupling agent, such as sodium nitrite, hydrochloric acid, and sodium acetate.
Applications De Recherche Scientifique
PADA has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection and quantification of various biological molecules, including amino acids, proteins, and nucleic acids. It is also used as a staining agent for the visualization of cells and tissues in histological analysis. PADA has been demonstrated to have high sensitivity and specificity, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
156-25-2 |
|---|---|
Nom du produit |
Pyridine-3-azo-p-dimethylaniline |
Formule moléculaire |
C13H14N4 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |
Clé InChI |
WINWFWAHZSMBJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Autres numéros CAS |
156-25-2 |
Synonymes |
3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



